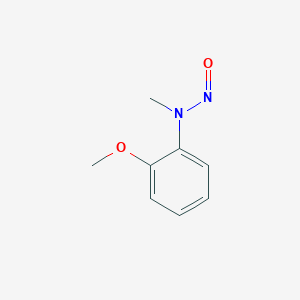
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromo-indazole and dimethylphosphorylphenyl groups through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle complex multi-step reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrimidine rings.
Reduction: Reduction reactions could modify the functional groups, such as reducing the bromo group to a hydrogen.
Substitution: Various substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly kinases.
Medicine
Drug Development:
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
作用機序
The mechanism of action for compounds like 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The exact pathways would depend on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-phenylpyrimidine-2,4-diamine
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine
Uniqueness
The presence of the dimethylphosphorylphenyl group may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.
特性
分子式 |
C19H17BrClN6OP |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H17BrClN6OP/c1-29(2,28)16-6-4-3-5-15(16)24-18-13(21)10-22-19(25-18)23-11-7-8-14-12(9-11)17(20)27-26-14/h3-10H,1-2H3,(H,26,27)(H2,22,23,24,25) |
InChIキー |
NLDSSNDDYVVCMG-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(NN=C4C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)




![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
